molecular formula C17H17BrO B1343509 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-67-1

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1343509
CAS No.: 898754-67-1
M. Wt: 317.2 g/mol
InChI Key: ZUQKXOQYKGRVMF-UHFFFAOYSA-N
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Description

Historical Context and Classification

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone was first reported in chemical literature in the early 21st century, with its PubChem entry created in 2008. This compound belongs to the aromatic ketone family, specifically categorized as a brominated propiophenone derivative . Its structural complexity arises from the substitution patterns on both the phenyl and propanone moieties, making it a subject of interest in synthetic organic chemistry and materials science.

Propiophenone derivatives gained prominence in the 2000s for their utility in pharmaceutical intermediates and agrochemical research. The bromine atom at the 4'-position and the 2,6-dimethylphenyl group at the 3-position distinguish this compound from simpler propiophenones, enabling unique electronic and steric interactions.

Chemical Identity and Nomenclature

The compound’s systematic identity is defined by the following descriptors:

Property Value
IUPAC Name 1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
CAS Registry Number 898754-67-1
Molecular Formula C₁₇H₁₇BrO
Molecular Weight 317.22 g/mol
SMILES CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Br
InChI Key ZUQKXOQYKGRVMF-UHFFFAOYSA-N

Synonyms include this compound and MFCD03843779. The CAS number 898754-67-1 is universally recognized in chemical databases, ensuring unambiguous identification.

Structural Significance in Organic Chemistry

The molecule’s architecture features three critical components:

  • Brominated Aromatic Ring : The 4'-bromophenyl group introduces electrophilic character at the para position, facilitating substitution reactions.
  • 2,6-Dimethylphenyl Group : The steric bulk of the dimethyl substituents at the 2- and 6-positions creates a hindered environment , influencing regioselectivity in further functionalization.
  • Propanone Backbone : The ketone group (C=O) serves as a reactive site for nucleophilic additions or reductions, common in synthesizing secondary alcohols or amines.

Table 1: Key Computed Physicochemical Properties

Property Value
XLogP3 4.9
Hydrogen Bond Donor Count 0
Rotatable Bond Count 4
Topological Polar Surface 17.1 Ų

The low hydrogen bond donor count (0) and moderate lipophilicity (XLogP3 = 4.9) suggest favorable membrane permeability, aligning with its use in medicinal chemistry prototypes. QSAR studies on analogous propiophenone derivatives highlight how bromine and methyl groups enhance binding to biological targets like fungal enzymes.

The compound’s crystal packing and conformational stability are influenced by van der Waals interactions between methyl groups and halogen-π interactions involving bromine. These features make it a valuable scaffold for designing inhibitors in agrochemical applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQKXOQYKGRVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644785
Record name 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-67-1
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone can be achieved through a multi-step process. One common method involves the bromination of 3-(2,6-dimethylphenyl)propiophenone. The starting material, 3-(2,6-dimethylphenyl)propiophenone, is dissolved in a suitable solvent such as glacial acetic acid. Bromine is then added dropwise to the solution under controlled temperature conditions to ensure selective bromination at the 4’ position .

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature, reagent addition, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with an amine, the product would be an amine derivative of the original compound.

Scientific Research Applications

4’-Bromo-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,6-dimethylphenyl)propiophenone depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in a substitution reaction, the bromine atom can be replaced by a nucleophile, leading to the formation of a new chemical bond. The pathways involved in these reactions are typically governed by the electronic and steric properties of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Experimental/Estimated) Applications/Notes Reference
4'-Bromo-3-(2,6-dimethylphenyl)propiophenone 4'-Br, 3-(2,6-dimethylphenyl) ~317.3 (estimated) ~5.8 (estimated) Agrochemical precursor (inferred) -
4'-Cyano-3-(2,6-dimethylphenyl)propiophenone 4'-CN, 3-(2,6-dimethylphenyl) 263.3 N/A Research chemical; discontinued
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone 2',4'-Cl, 3-(2,6-dimethylphenyl) N/A 5.42 (experimental) High lipophilicity; agrochemical use
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone 3'-Br, 3-(2,3-dimethylphenyl) N/A N/A Positional isomer; altered steric effects
3-(Dimethylamino)-4'-bromopropiophenone HCl 4'-Br, 3-(dimethylamino) 292.6 N/A Pharmaceutical salt; improved solubility

Substituent Effects on Physicochemical Properties

  • Bromine vs. Cyano/Chloro: The bromine atom in the target compound increases molecular weight (~317.3 g/mol vs. 263.3 g/mol for the cyano analog) and polarizability compared to electron-withdrawing groups like cyano (-CN) or smaller halogens (Cl). This enhances lipophilicity (estimated LogP ~5.8 vs.
  • Steric Effects : The 2,6-dimethylphenyl group provides steric protection to the ketone moiety, reducing susceptibility to nucleophilic attacks. In contrast, the 2,3-dimethylphenyl isomer () may exhibit lower steric hindrance, altering reactivity .
  • Amino Substituents: The dimethylamino group in 3-(Dimethylamino)-4'-bromopropiophenone HCl introduces basicity and solubility via hydrochloride salt formation, making it more suitable for pharmaceutical applications than the neutral propiophenone derivatives .

Research Findings and Implications

  • Bioactivity : The combination of bromine and 2,6-dimethylphenyl groups may enhance binding to fungal cytochrome P450 enzymes, analogous to metalaxyl’s mode of action .
  • Stability : The 2,6-dimethyl substitution likely reduces metabolic degradation compared to less hindered analogs, extending half-life in agricultural formulations.

Biological Activity

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone is a synthetic organic compound with significant potential in various biological applications. Its unique structural features, including a bromine atom and a dimethylphenyl moiety, make it an interesting candidate for research in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C17H17BrO
  • Molecular Weight: 317.22 g/mol
  • CAS Number: 898754-67-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to exhibit:

  • Antimicrobial Properties: Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, potentially inhibiting their growth through disruption of cellular processes.
  • Anticancer Activity: Research has suggested that this compound might have anticancer properties. It appears to influence cancer cell proliferation and apoptosis, although the specific pathways involved remain under investigation .
  • Anti-inflammatory Effects: Some studies have indicated that this compound could modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of specific bacterial strains.
AnticancerInfluences cancer cell proliferation and apoptosis.
Anti-inflammatoryModulates inflammatory responses in vitro.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response that warrants further investigation into its mechanism of action .
  • Antimicrobial Research : In another study, the compound was tested against various bacterial strains using disk diffusion methods. The results indicated that it exhibited notable antimicrobial activity compared to standard antibiotics, highlighting its potential as a lead compound for drug development.
  • Inflammatory Response Modulation : A recent investigation assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced macrophages. The findings revealed that treatment with this compound significantly reduced pro-inflammatory cytokine production, suggesting its utility in inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone?

Answer:
The synthesis typically involves bromination of a propiophenone precursor. A common approach includes:

  • Step 1: Reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in toluene under stirring conditions .
  • Step 2: Bromination of intermediates using controlled conditions to ensure regioselectivity. For example, bromination at the 4'-position is achieved via electrophilic substitution in the presence of Lewis acids (e.g., AlCl₃) .
  • Key intermediates: 2,6-dimethylphenylacetamide derivatives and brominated ketones.

Table 1: Reaction Conditions for Bromination

ParameterTypical RangeReference
Temperature0–5°C (ice-water bath)
SolventToluene or dichloromethane
CatalystAlCl₃ or FeBr₃
Reaction Time4–12 hours

Advanced: How can researchers optimize bromination selectivity in the synthesis of this compound?

Answer:
Selectivity challenges arise due to competing bromination at ortho/meta positions. Strategies include:

  • Steric hindrance modulation: Use of bulky substituents (e.g., 2,6-dimethyl groups) to direct bromination to the para position .
  • Catalyst tuning: Employing FeBr₃ instead of AlCl₃ reduces side reactions, as FeBr₃ offers milder Lewis acidity .
  • Low-temperature kinetics: Slower reaction rates at 0–5°C improve para-selectivity by favoring thermodynamic control .
  • Computational modeling: DFT calculations predict electron density distribution to guide reagent choice .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
Methodological workflow:

NMR spectroscopy:

  • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • ¹³C NMR: Confirm carbonyl (C=O, δ 195–205 ppm) and brominated carbons .

Mass spectrometry (MS): Molecular ion peak at m/z 227.10 (C₁₀H₁₁BrO⁺) .

IR spectroscopy: C=O stretch (~1680 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .

X-ray crystallography: Resolves structural ambiguities, especially when polymorphism is suspected .

Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 2.35 (s, 6H, CH₃), 7.25 (m, Ar-H)
IR1680 cm⁻¹ (C=O)

Advanced: How to address discrepancies in reported reaction yields when using different catalysts?

Answer:
Yield variations (e.g., 60–85%) may stem from:

  • Catalyst purity: Trace moisture in AlCl₃ deactivates the catalyst, reducing efficiency .
  • Side reactions: Competing Friedel-Crafts alkylation or over-bromination. Mitigate via:
    • Stoichiometric control: Limit Br₂ equivalents to 1.05–1.10 mol/mol .
    • In situ monitoring: TLC or GC-MS to track intermediate formation .
  • Reproducibility protocols: Standardize solvent drying (e.g., molecular sieves) and catalyst activation .

Basic: What are the primary research applications of this compound in pharmaceutical chemistry?

Answer:

  • Intermediate in drug synthesis: Used to prepare antipsychotics (e.g., brominated analogs of propiophenone derivatives) .
  • Kinase inhibitor development: The bromine atom serves as a halogen bond donor in target-ligand interactions .
  • Photodynamic therapy (PDT): Brominated aromatics enhance singlet oxygen generation under UV light .

Advanced: What strategies mitigate safety risks during large-scale synthesis?

Answer:
Safety-by-design approaches:

  • Controlled bromine handling: Use Br₂ in closed systems with scrubbers to avoid inhalation .
  • Personal protective equipment (PPE): Chemical-resistant gloves (e.g., nitrile), face shields, and fume hoods .
  • Waste management: Quench excess Br₂ with Na₂S₂O₃ to prevent environmental release .
  • Thermal hazard analysis: DSC/TGA to monitor exothermic decomposition risks during scaling .

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